molecular formula C17H23N3O3 B7141350 N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B7141350
M. Wt: 317.4 g/mol
InChI Key: OOYQGEWSWCLEIP-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and an oxopyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Properties

IUPAC Name

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-23-15-6-3-2-5-14(15)19-10-8-13(11-19)18-16(21)12-20-9-4-7-17(20)22/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYQGEWSWCLEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)NC(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the Oxopyrrolidine Moiety: This can be synthesized through various methods, including the reaction of pyrrolidine derivatives with acylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolizines and pyrrolidine-2-one.

    Methoxyphenyl Compounds: Compounds with similar methoxyphenyl groups, such as methoxyphenylpiperazines.

    Oxopyrrolidine Compounds: Compounds with similar oxopyrrolidine moieties, such as pyrrolidin-2-ones.

Uniqueness

N-[1-(2-methoxyphenyl)pyrrolidin-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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